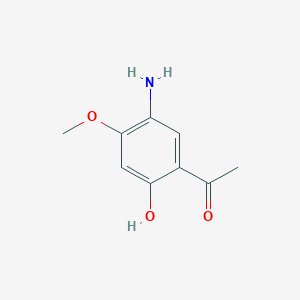
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethanone
Overview
Description
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethanone, also known as AHME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. AHME is a derivative of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are commonly used in herbicides. However, AHME has shown promise in various biomedical applications, including cancer therapy and neuroprotection.
Mechanism of Action
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethanone's mechanism of action is not fully understood, but it is believed to act as an HPPD inhibitor, similar to its parent compounds. HPPD is an enzyme involved in the biosynthesis of plastoquinone, an essential component of the electron transport chain in plants and bacteria. Inhibition of HPPD leads to a decrease in plastoquinone and subsequent disruption of electron transport, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has been found to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethanone in lab experiments is its relatively simple synthesis method. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethanone. One area of interest is its potential use in combination with other cancer therapies to enhance their effectiveness. Another area of research is the development of more water-soluble derivatives of this compound to improve its administration in experiments. Additionally, further studies are needed to fully understand this compound's mechanism of action and potential therapeutic applications in other diseases.
Scientific Research Applications
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethanone has been studied for its potential therapeutic effects in various biomedical applications. One study found that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that this compound protected neurons from oxidative stress-induced damage, suggesting its potential use in neuroprotection.
properties
IUPAC Name |
1-(5-amino-2-hydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZQREMNWSYDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide](/img/structure/B3307822.png)
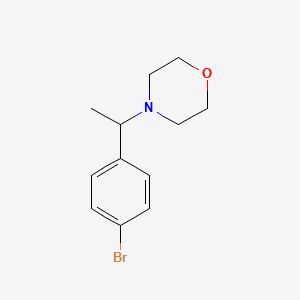
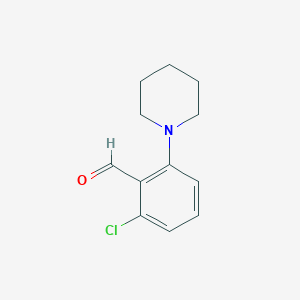

![methyl(2S)-5-{4-[(phenylmethyl)oxy]phenyl}-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B3307852.png)


![4-chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3307863.png)
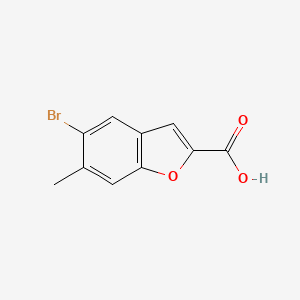
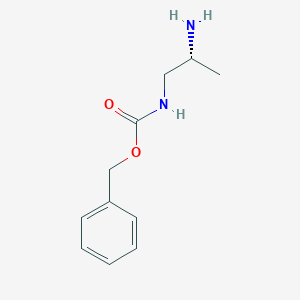
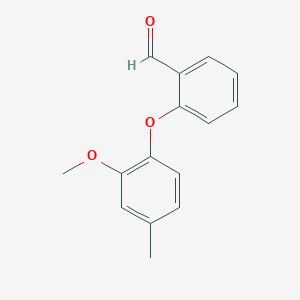
![N'-Hydroxy-4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B3307909.png)
![Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride](/img/structure/B3307916.png)